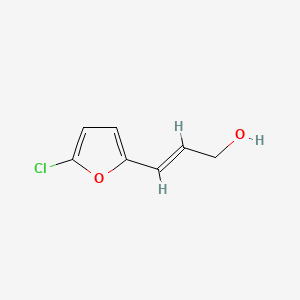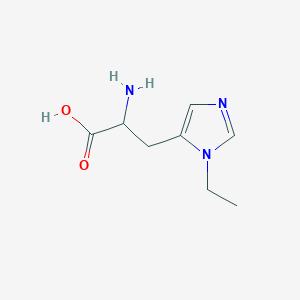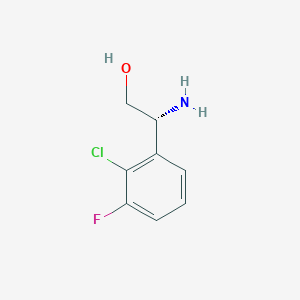
(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the amino group or further reduce the phenyl ring.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully reduced phenyl ring or removal of the amino group.
Substitution: Introduction of new functional groups such as hydroxyl, alkyl, or amino groups on the phenyl ring.
Scientific Research Applications
(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(2-chlorophenyl)ethan-1-OL: Lacks the fluorine atom, which may affect its reactivity and interactions.
2-Amino-2-(3-fluorophenyl)ethan-1-OL: The position of the fluorine atom is different, leading to variations in chemical behavior and biological effects.
Uniqueness
(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of both chlorine and fluorine substituents on the phenyl ring
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
MAAKPHKPCJWCKZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)Cl)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


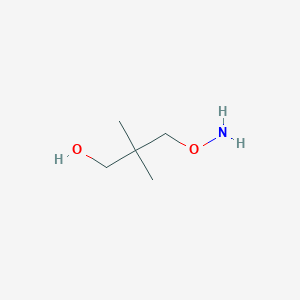

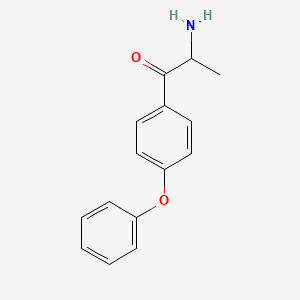
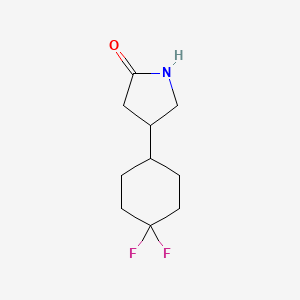
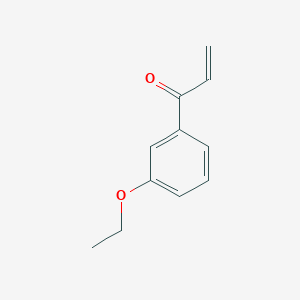
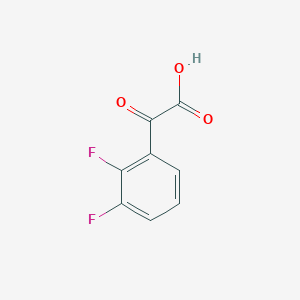

![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)
